molecular formula C16H25NO3 B6120325 {1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol

{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol

Cat. No. B6120325
M. Wt: 279.37 g/mol
InChI Key: FOYBDBVXBIQORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol, also known as DMPEA, is a psychoactive compound that belongs to the phenethylamine class of drugs. DMPEA is structurally similar to the well-known psychedelic drug mescaline and has been found to have psychoactive effects in humans. The purpose of

Scientific Research Applications

{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol has been used in several scientific studies to investigate its psychoactive effects and potential therapeutic applications. One study found that this compound has a similar structure to mescaline and may have similar psychoactive effects in humans. Another study found that this compound may have potential therapeutic applications for the treatment of depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of {1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol is not fully understood. However, it is believed to act as a serotonin receptor agonist, similar to other psychedelic drugs such as LSD and psilocybin. This may explain its psychoactive effects in humans.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in humans. These include changes in mood, perception, and thought processes. This compound has also been found to increase heart rate and blood pressure in some individuals.

Advantages and Limitations for Lab Experiments

{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities for research purposes. However, this compound also has several limitations. It is a controlled substance and requires special permits to handle and use in research. Additionally, its psychoactive effects may make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on {1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol. One area of interest is its potential therapeutic applications for the treatment of depression and anxiety disorders. Another area of interest is its potential use as a research tool to investigate the serotonin system in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its psychoactive effects in humans.
In conclusion, this compound is a psychoactive compound that has been used in several scientific studies to investigate its effects and potential therapeutic applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, its psychoactive effects and controlled substance status may limit its use in certain types of experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol can be synthesized by reacting 3,4-dimethoxyphenylacetone with methylamine and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain this compound in its salt form. This synthesis method has been used in several studies to produce this compound for research purposes.

properties

IUPAC Name

[1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-12(17-8-4-5-14(17)11-18)9-13-6-7-15(19-2)16(10-13)20-3/h6-7,10,12,14,18H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBDBVXBIQORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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